Titanium(4+) 2-aminoethanolate

Description

Overview of Titanium(IV) Coordination Chemistry with Amino Alcohols

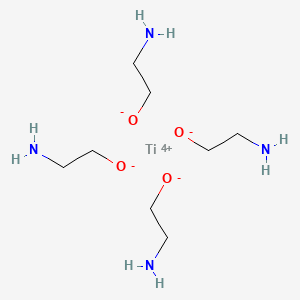

The coordination chemistry of Titanium(IV) with amino alcohols is a rich and diverse field. Titanium(IV), with a d0 electron configuration, is known for its high positive charge and strong Lewis acidity, making it prone to forming stable complexes with a variety of ligands. mdpi.com Amino alcohols, containing both a hydroxyl (-OH) and an amino (-NH2 or substituted amino) group, act as versatile ligands. These functional groups can coordinate to the titanium center, often forming chelate rings that enhance the stability of the resulting complex. ontosight.airesearchgate.net The coordination can occur through the oxygen of the deprotonated hydroxyl group (alkoxide) and the nitrogen of the amino group. ontosight.ai This chelation plays a crucial role in modifying the reactivity of the titanium center. znaturforsch.com The coordination number of titanium in these complexes is typically six, often leading to octahedral geometries. mdpi.comontosight.ai

Historical Context of Titanium Aminoalkoxide Development

The development of titanium aminoalkoxides is rooted in the broader history of titanium alkoxide chemistry, which gained prominence in the mid-20th century. noahchemicals.com The initial focus was on simple titanium alkoxides like titanium isopropoxide, which were recognized for their utility in processes like sol-gel synthesis. noahchemicals.com The exploration of modifying titanium alkoxides with other ligands, including amino alcohols, emerged from the need to control the high reactivity of titanium alkoxides, particularly their rapid hydrolysis. znaturforsch.comresearchgate.net By substituting one or more alkoxide groups with chelating aminoalkoxide ligands, researchers could moderate these reactions, enabling more controlled synthesis of titanium-based materials. znaturforsch.com Early work in the 1990s and 2000s laid the groundwork for understanding the synthesis and structure of various titanium aminoalkoxide derivatives. acs.orgscispace.com

Significance of 2-Aminoethanol as a Chelating Ligand in Titanium Chemistry

2-Aminoethanol, also known as ethanolamine, is a particularly significant chelating ligand in titanium chemistry for several reasons. Its structure, with a primary amine and a primary alcohol separated by a two-carbon chain, allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. ontosight.aiznaturforsch.com This chelation has a profound impact on the properties of the resulting titanium complex.

The key advantages of using 2-aminoethanol as a ligand include:

Stabilization: The chelate effect significantly enhances the thermodynamic stability of the complex compared to monodentate ligands.

Reactivity Control: By occupying two coordination sites, the 2-aminoethanolate ligand blocks the titanium center, reducing its susceptibility to nucleophilic attack and moderating its hydrolysis and condensation rates. znaturforsch.com This is crucial for controlling sol-gel processes and synthesizing well-defined materials. researchgate.net

Functionalization: The amino group can be further functionalized, allowing for the synthesis of a wide range of derivatives with tailored properties.

Scope and Current Research Focus on Titanium(4+) 2-Aminoethanolate

Current research on this compound continues to expand on its foundational understanding. The scope of research encompasses the synthesis of new and more complex derivatives, detailed structural characterization using advanced analytical techniques, and the exploration of novel applications. A significant focus remains on its role as a precursor for advanced materials, including titanium dioxide (TiO2) nanoparticles and thin films with specific morphologies and properties. rsc.orgepa.gov Additionally, its catalytic potential in various organic transformations is an active area of investigation. ontosight.aiontosight.ai The ability to fine-tune the electronic and steric properties of the complex by modifying the ligands makes it an attractive platform for developing new catalysts and materials.

Structure

3D Structure of Parent

Properties

CAS No. |

39825-72-4 |

|---|---|

Molecular Formula |

C8H24N4O4Ti |

Molecular Weight |

288.17 g/mol |

IUPAC Name |

2-aminoethanolate;titanium(4+) |

InChI |

InChI=1S/4C2H6NO.Ti/c4*3-1-2-4;/h4*1-3H2;/q4*-1;+4 |

InChI Key |

MNWXPTQHWVTCKD-UHFFFAOYSA-N |

Canonical SMILES |

C(C[O-])N.C(C[O-])N.C(C[O-])N.C(C[O-])N.[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Synthesis Routes for Titanium(4+) 2-Aminoethanolate Complexes

The formation of this compound involves the creation of a five-membered chelate ring, which enhances the stability of the resulting complex. The most common synthetic strategies are based on protonolysis reactions, where the acidic proton of the 2-aminoethanol's hydroxyl group is transferred to a leaving group on the titanium precursor.

A primary and straightforward method for synthesizing this compound complexes is the reaction of titanium(IV) alkoxides, such as titanium(IV) isopropoxide or titanium(IV) ethoxide, with 2-aminoethanol. znaturforsch.com This reaction is a protonolysis process where the proton from the hydroxyl group of 2-aminoethanol reacts with an alkoxide group on the titanium center, leading to the elimination of the corresponding alcohol (e.g., isopropanol (B130326) or ethanol).

The general reaction can be represented as: Ti(OR)₄ + H₂NCH₂CH₂OH → [Ti(OR)₃(OCH₂CH₂NH₂)] + ROH

Structural analysis has shown that these reactions typically yield centrosymmetric dimers with a central Ti₂(μ₂-OR)₂ unit, where two alkoxide groups bridge the titanium centers. znaturforsch.com In these dimeric structures, the 2-aminoethanolate ligand is chelating, with the neutral amino group coordinating to the titanium atom. znaturforsch.comresearchgate.net This chelation blocks coordination sites on the metal, which can moderate the reactivity of the complex. znaturforsch.com The synthesis of these compounds is generally conducted under anhydrous conditions. researchgate.net

An alternative synthetic route utilizes titanium(IV) amides, such as tetrakis(dimethylamido)titanium(IV) (Ti(NMe₂)₄), as the precursor. Similar to the reaction with alkoxides, this pathway is also a protonolysis reaction. researchgate.net The acidic proton of the 2-aminoethanol's hydroxyl group reacts with an amide ligand, resulting in the elimination of a volatile secondary amine (e.g., dimethylamine (B145610), HNMe₂).

The general reaction is as follows: Ti(NR₂)₄ + H₂NCH₂CH₂OH → [Ti(NR₂)₃(OCH₂CH₂NH₂)] + R₂NH

This method benefits from the high reactivity of the titanium-nitrogen bond towards protonolysis. researchgate.net The formation of a volatile byproduct like dimethylamine can also facilitate the purification of the desired product. The fundamental principle involves the substitution of an amide group with the deprotonated 2-aminoethanol, leading to the formation of the titanium(IV) aminoalkoxide complex. researchgate.netmocvd-precursor-encyclopedia.de

The stoichiometry of the reactants is a critical parameter that dictates the structure of the resulting complex. For the synthesis of [Ti(OR)₃(OCH₂CH₂NH₂)]₂, a 1:1 molar ratio of the titanium alkoxide to 2-aminoethanol is considered a straightforward approach. znaturforsch.com However, it has been observed that using an excess of the titanium alkoxide precursor can facilitate easier crystallization of the dimeric product. znaturforsch.com

Altering the stoichiometric ratio between a titanium precursor and a chelating ligand can influence whether the product is monomeric or dimeric. researchgate.net For instance, increasing the molar ratio of a chelating agent can favor the formation of more stable monomeric structures by satisfying the coordination number of the titanium center without requiring dimerization. researchgate.net Precise control over the Ti:ligand ratio is therefore essential for controlling the structure of the final [TiₐOₐ(OR)ₓLᵧ] cluster. researchgate.net

| Ti Precursor | Ligand | Molar Ratio (Ti:Ligand) | Observed Product Structure | Reference |

|---|---|---|---|---|

| Ti(OiPr)₄ | 2-Aminoethanol | 1:1 | Dimeric Complex [Ti(OiPr)₃(OCH₂CH₂NH₂)]₂ | znaturforsch.com |

| Ti(OEt)₄ | 2-Aminoethanol | 1:1 | Dimeric Complex [Ti(OEt)₃(OCH₂CH₂NH₂)]₂ | znaturforsch.com |

| Ti(OBu)₄ | Acetic Acid | 1:1 | Dimeric Complex | researchgate.net |

| Ti(OBu)₄ | Acetic Acid | 1:2 | Monomeric Structure | researchgate.net |

The choice of solvent significantly impacts the synthesis of titanium(IV) aminoalkoxides by influencing the degree of association of the precursor and the resulting complex. Titanium alkoxides, particularly those with smaller alkyl groups, tend to form oligomeric structures in non-polar solvents to satisfy the coordination sphere of the titanium atom. diva-portal.org

When metal alkoxides are dissolved in polar solvents, solvent molecules can coordinate to the metal center, competing with the formation of alkoxide bridges between metal atoms. znaturforsch.com This competition can reduce the degree of aggregation of the titanium species in solution. znaturforsch.com Conversely, carrying out synthesis in non-polar solvents like pentane (B18724) can be advantageous for the crystallization of the final product. researchgate.net The solubility and stability of titanium complexes are dependent on the solvent system used. ontosight.ai

The isolation and purification of this compound complexes typically involve crystallization and subsequent separation techniques. A common strategy is to crystallize the product from a non-polar solvent, such as pentane, often at reduced temperatures (e.g., -20°C) to maximize the yield of pure crystals. researchgate.net

Once the complex has precipitated or crystallized out of the solution, it is isolated by filtration. The solid product is then washed with a cold, non-polar solvent like hexane (B92381) to remove any unreacted starting materials or soluble impurities. nih.gov Finally, the purified complex is dried under vacuum to remove any residual solvent. nih.gov The use of protonolysis reactions with volatile byproducts, such as the reaction of titanium amides, can also simplify purification as the amine byproduct can be easily removed. researchgate.net

Pathways to Dimeric and Oligomeric Titanium(IV) Aminoalkoxides

Titanium(IV) alkoxides exhibit a strong tendency to increase the coordination number of the titanium atom, which is typically unsaturated in monomeric Ti(OR)₄. znaturforsch.com In the absence of external Lewis bases, this is achieved through aggregation, where alkoxide groups from one molecule coordinate to the titanium center of another, forming µ-alkoxo bridges. znaturforsch.com This process leads to the formation of dimeric, trimeric, or even tetrameric structures. The extent of this oligomerization is heavily influenced by the steric bulk of the alkoxide ligands; less bulky groups like methoxide (B1231860) and ethoxide lead to tetramers, whereas bulkier groups may only form dimers. znaturforsch.comdiva-portal.org

In the case of this compound, the reaction product is commonly a dimeric complex, such as [Ti(OR)₃(OCH₂CH₂NH₂)]₂. znaturforsch.comresearchgate.net The formation of this dimer is driven by the titanium centers achieving a more stable, higher coordination state. The structure is characterized by a central, planar Ti₂(μ₂-OR)₂ ring, where two of the original alkoxide groups act as bridging ligands between the two titanium atoms. znaturforsch.com Each titanium atom is also chelated by a single 2-aminoethanolate ligand, where both the alkoxide oxygen and the amino nitrogen are bonded to the metal. This chelation, combined with the bridging alkoxides, allows the titanium atoms to expand their coordination sphere. Facile synthesis of dimeric titanium(IV) complexes has also been reported using other ligand systems. rsc.org

Formation of Centrosymmetric Dimers with Bridging Alkoxo Units

This compound complexes, such as [Ti(OR)₃(OCH₂CH₂NH₂)]₂ (where R can be an isopropyl or ethyl group), are typically synthesized through the reaction of a parent titanium alkoxide, like titanium(IV) isopropoxide or titanium(IV) ethoxide, with 2-aminoethanol. znaturforsch.com Structural analysis of the resulting products consistently shows the formation of centrosymmetric dimers. znaturforsch.comresearchgate.net

The core of this dimeric structure is a central Ti₂(µ₂-OR)₂ ring, where two titanium atoms are bridged by two alkoxo groups. znaturforsch.comresearchgate.net In these complexes, the 2-aminoethanolate ligand acts as a chelating agent. The oxygen atom of the aminoethanolate binds to the titanium center, while the uncharged amino group (NH₂) coordinates to the metal, occupying an axial position relative to the central Ti₂O₂ ring. znaturforsch.comresearchgate.net This chelation helps to stabilize the complex and blocks coordination sites on the metal, which can moderate reactivity, for instance, in hydrolysis and condensation reactions. znaturforsch.com The resulting structure places the titanium atoms in an octahedrally coordinated environment. researchgate.net

The general schematic structure for this type of dimer can be represented as [Ti(OR)₃(X∩Y)]₂, where X∩Y is an anionic chelating bidentate ligand like 2-aminoethanolate. znaturforsch.com

| Ligand Position | The amino group (NH₂) of the chelating ligand coordinates axially to the Ti₂(µ₂-OR)₂ ring. | znaturforsch.com, researchgate.net |

Factors Influencing the Degree of Association (Steric Bulk, Solvent Polarity)

The degree of association in titanium alkoxides, i.e., whether they exist as monomers, dimers, or larger oligomers, is heavily influenced by several factors, primarily the steric bulk of the ligands and the polarity of the solvent. znaturforsch.com

Steric Bulk: The size of the alkoxo groups (OR) attached to the titanium center plays a crucial role. Less bulky groups, such as methoxide (-OCH₃) or ethoxide (-OCH₂CH₃), allow for the formation of larger aggregates like tetramers, [Ti(OR)₄]₄, where the titanium atoms can achieve their preferred coordination number of six. znaturforsch.comquora.com In contrast, bulkier ligands, such as isopropoxide (-OCH(CH₃)₂) or neopentoxide (-OCH₂C(CH₃)₃), create significant steric hindrance. quora.comiastate.edu This hindrance prevents the close approach of multiple titanium centers, favoring the formation of smaller species like dimers or even monomers. znaturforsch.comiastate.edu For example, Ti(OCH₂tBu)₄ is dimeric, while titanium isopropoxide tends to be monomeric in non-polar solvents. znaturforsch.comdiva-portal.org

Solvent Polarity: The nature of the solvent can significantly alter the association state of titanium alkoxides. In non-polar solvents, the primary mode of increasing coordination number is through self-association via alkoxo bridges. diva-portal.org However, when dissolved in polar solvents, solvent molecules can coordinate directly to the titanium centers. znaturforsch.com This solvent coordination competes with the formation of alkoxo bridges, leading to a reduction in the degree of association. znaturforsch.com For instance, the equilibrium of titanium complexes can be shifted by the addition of polar solvents, which can favor the formation of smaller particles or monomeric species. rsc.org This effect is a key principle in controlling the synthesis of titanium-based materials from alkoxide precursors. rsc.orgnih.gov

Table 2: Influence of Steric and Solvent Effects on Titanium Alkoxide Association

| Factor | Effect on Association | Example | Source(s) |

|---|---|---|---|

| Small Alkyl Groups | Promotes higher degrees of association (e.g., tetramers). | [Ti(OEt)₄]₄ is a tetramer. | znaturforsch.com, quora.com |

| Bulky Alkyl Groups | Hinders association, favoring lower-order structures (e.g., dimers, monomers). | Ti(OCH₂tBu)₄ is a dimer. | znaturforsch.com |

| Non-polar Solvents | Favors self-association via alkoxo bridging. | Titanium isopropoxide is monomeric in non-polar solvents. | diva-portal.org |

| Polar Solvents | Reduces the degree of association due to solvent coordination. | The addition of polar solvents can shift the equilibrium towards smaller species. | znaturforsch.com, rsc.org |

Monomer-Dimer Equilibrium in Solution

In solution, this compound and related titanium alkoxide complexes often exist in a dynamic equilibrium between monomeric and dimeric forms. nih.govscienceopen.com This equilibrium is not static and can be influenced by factors such as concentration, solvent, and temperature. rsc.orgllu.edu

Evidence for such equilibria is often observed in spectroscopic studies. For example, NMR spectra of dimeric titanium aminoethanolate complexes in solution may show fewer signals than would be expected from the solid-state crystal structure, a phenomenon that suggests a dynamic process is occurring, such as a rapid exchange between monomeric and dimeric species. znaturforsch.com

The general representation of this equilibrium is:

2 [Monomer] ⇌ [Dimer]

The position of this equilibrium is critical. For instance, in some hierarchically assembled titanium(IV) helicate systems, the monomer-dimer equilibrium can be observed and quantified, with the dimerization constant (Kdim) depending on the specific ligands and solvent environment. nih.gov The stability of the complex and its reactivity are directly linked to this equilibrium. For example, commercial titanium lactate (B86563) solutions contain various complex species in equilibrium with TiO₂ particles, and this balance is sensitive to concentration, pH, and time. rsc.org Understanding and controlling this monomer-dimer equilibrium is essential for applications where a specific form of the complex is required for catalytic activity or as a precursor for materials synthesis. scienceopen.com

Table 3: Monomer-Dimer Equilibrium Characteristics

| Aspect | Description | Relevance to this compound | Source(s) |

|---|---|---|---|

| Nature of Equilibrium | A dynamic process where monomeric and dimeric species coexist and interconvert in solution. | Explains spectroscopic observations (e.g., simplified NMR spectra). | znaturforsch.com, researchgate.net |

| Influencing Factors | Concentration, solvent polarity, temperature, and ligand structure. | The equilibrium can be shifted by changing reaction conditions. | nih.gov, rsc.org |

| Significance | Determines the predominant species in solution, affecting the compound's reactivity and suitability as a precursor. | Control over the equilibrium is key for targeted synthesis and applications. | rsc.org, scienceopen.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Titanium(4+) 2-Aminoethanolate Complexes

Spectroscopic techniques are fundamental in characterizing the structural and dynamic properties of these titanium complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and behavior of this compound complexes in solution. While titanium's own NMR-active nuclei, ⁴⁷Ti and ⁴⁹Ti, are viable for study, their low sensitivity and the tendency for signals to broaden with increasing molecular size often limit their application to smaller, highly symmetric complexes. huji.ac.il Consequently, ¹H and ¹³C NMR are more commonly employed to probe the organic ligands, providing crucial information about the coordination environment.

In solution, titanium alkoxides modified with 2-aminoethanol can exhibit dynamic behavior. The number of signals observed in the NMR spectrum can be fewer than what the solid-state structure might suggest, indicating molecular symmetry or dynamic exchange processes in solution. znaturforsch.com For instance, the ¹H and ¹³C NMR spectra of titanium complexes with N-methyldiethanolamine in CDCl₃ are consistent with a monomeric structure. researchgate.net However, in deuterated water (D₂O), these complexes can undergo rapid hydrolysis, with NMR signals indicating the presence of the free amino alcohol. researchgate.net

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the coordination of the 2-aminoethanolate ligand to the titanium center. Upon complexation, shifts in the signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms provide evidence of bonding. tandfonline.com The complexity of the spectra, often showing multiple signals for –CH₂– environments, can reflect the various coordination modes and the potential for multiple species to be present in solution. researchgate.net Advanced NMR techniques, including two-dimensional methods, are often necessary to fully assign the complex spectra and elucidate the solution-state structures and their dynamics. nih.govbruker.com

Table 1: Representative ¹H and ¹³C NMR Data for Amino Alcohol Ligands and Complexes This table is a generalized representation based on typical chemical shifts and is not from a single, specific source.

| Nucleus | Group | Typical Chemical Shift (ppm) - Free Ligand | Typical Chemical Shift (ppm) - Coordinated Ligand | Observation |

| ¹H | -CH₂-N | ~2.7 | Shifted upon coordination | Change indicates N-Ti bond formation. |

| ¹H | -CH₂-O | ~3.6 | Shifted upon coordination | Change indicates O-Ti bond formation. |

| ¹³C | -CH₂-N | ~58 | Shifted downfield | Deshielding due to electron density shift towards Ti. tandfonline.com |

| ¹³C | -CH₂-O | ~61 | Shifted downfield | Deshielding due to electron density shift towards Ti. tandfonline.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering a fingerprint of the chemical structure and bonding within this compound complexes. nih.govedinst.com These methods are particularly useful for identifying the coordination of the 2-aminoethanolate ligand to the titanium center.

The IR spectrum of the free 2-aminoethanol ligand displays characteristic bands for O-H and N-H stretching, as well as C-O and C-N stretching vibrations. Upon complexation with titanium, significant changes in these vibrational frequencies are observed. The disappearance or significant shift of the O-H stretching band indicates deprotonation of the hydroxyl group and the formation of a Ti-O bond. researchgate.net Similarly, shifts in the N-H stretching frequencies are indicative of the coordination of the amino group to the titanium atom.

Key vibrational modes that are analyzed include:

Ti-O Stretching: The formation of the titanium-oxygen bond gives rise to new absorption bands in the lower frequency region of the IR spectrum, typically in the range of 400-800 cm⁻¹. researchgate.netmdpi.com The presence of a strong band around 800 cm⁻¹ can be attributed to the high-energy ν(Ti₂–μ-O) stretching mode in oxo-bridged clusters. mdpi.com

Ti-N Stretching: The vibration associated with the titanium-nitrogen bond also appears in the low-frequency region, providing direct evidence of the amino group's coordination.

C-O and N-H Vibrations: Shifts in the C-O stretching and N-H bending vibrations further confirm the involvement of these functional groups in bonding to the metal center.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the Ti-O-Ti backbone in polynuclear complexes, which may be weak or inactive in the IR spectrum. americanpharmaceuticalreview.com Together, IR and Raman data allow for a detailed characterization of the bonding within the complex.

Table 2: Typical Vibrational Frequencies for this compound Complexes This table presents a generalized summary of expected vibrational modes and is not exhaustive.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

| ν(N-H) | 3200-3400 | IR, Raman | Shift upon coordination indicates N-Ti bond. |

| ν(C-H) | 2850-3000 | IR, Raman | Generally less affected by coordination. researchgate.net |

| ν(C-O) | 1000-1100 | IR | Shift confirms O-Ti bond formation. researchgate.net |

| ν(Ti-O) | 400-800 | IR, Raman | Direct evidence of Ti-O bond. researchgate.netmdpi.com |

| ν(Ti-N) | 400-600 | IR, Raman | Direct evidence of N-Ti bond. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements within a material. cnrs.frntu.edu.tw For this compound complexes, XPS provides definitive evidence for the +4 oxidation state of the titanium centers.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. ntu.edu.tw For titanium, the Ti 2p region of the spectrum is analyzed. The Ti 2p signal is split into two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit coupling. surfacesciencewestern.com

The binding energy of the Ti 2p₃/₂ peak for titanium(IV) in an oxide or alkoxide environment is typically found around 458-459 eV. This value is distinct from the binding energies for lower oxidation states such as Ti(III) (around 457 eV), Ti(II) (around 455 eV), and metallic Ti(0) (around 454 eV). surfacesciencewestern.com By accurately measuring the peak positions, XPS confirms that the titanium in these complexes is in the Ti⁴⁺ state.

Furthermore, XPS can provide information on the other elements present, such as oxygen, nitrogen, and carbon. High-resolution scans of the O 1s, N 1s, and C 1s regions can help to distinguish between different bonding environments, for example, oxygen in a Ti-O-C bridge versus a hydroxyl group. nih.gov This makes XPS a valuable tool for confirming the chemical integrity and oxidation state of the complex. surfacesciencewestern.comnih.gov

Table 3: Typical Ti 2p₃/₂ Binding Energies for Different Titanium Oxidation States Data compiled from general XPS literature.

| Oxidation State | Typical Ti 2p₃/₂ Binding Energy (eV) |

| Ti(0) | ~454.0 |

| Ti(II) | ~455.4 |

| Ti(III) | ~457.2 |

| Ti(IV) | ~458.5 - 459.0 |

Crystallographic Determination of Solid-State Structures

Single-crystal X-ray diffraction has been instrumental in elucidating the molecular and supramolecular structures of this compound complexes. These studies have revealed that the structures are often more complex than simple monomeric species. A common structural motif for derivatives formed from the 1:1 reaction of a titanium alkoxide and 2-aminoethanol is a centrosymmetric dimer. znaturforsch.comresearchgate.net

The 2-aminoethanolate ligand is bidentate, meaning it can bind to the titanium center through two donor atoms: the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. This chelating coordination is denoted using the kappa notation as (κN, κO). ontosight.ai

X-ray crystallography confirms this bidentate, chelating binding mode. znaturforsch.com In the dimeric [Ti(OR)₃(OCH₂CH₂NH₂)]₂ structures, the 2-aminoethanolate ligand forms a five-membered chelate ring with the titanium atom. znaturforsch.comnih.gov The geometry of this ring and its orientation relative to the rest of the molecule are precisely determined.

The coordination geometry around the titanium(IV) center in these complexes is typically octahedral (six-coordinate). znaturforsch.comontosight.ai In the dimeric structures, each titanium atom is bonded to:

Three alkoxide groups (one terminal and two bridging).

The oxygen atom of the chelating 2-aminoethanolate ligand.

The nitrogen atom of the chelating 2-aminoethanolate ligand.

The uncharged amino group of the chelating ligand typically occupies a position axial to the central Ti₂(μ₂-OR)₂ ring. znaturforsch.com This arrangement leads to a distorted octahedral environment, a common geometry for d⁰ transition metal ions like Ti⁴⁺ seeking to maximize their coordination number. znaturforsch.comontosight.ai

Table 4: Summary of Crystallographic and Bonding Information

| Parameter | Description | Typical Finding | Reference |

| Molecular Structure | Overall arrangement of atoms in the solid state. | Often centrosymmetric dimers, e.g., [Ti(OR)₃(OCH₂CH₂NH₂)]₂. | znaturforsch.comresearchgate.net |

| Coordination Number | Number of atoms directly bonded to the Ti center. | 6 | znaturforsch.com |

| Coordination Geometry | The 3D arrangement of ligands around the Ti center. | Distorted Octahedral. | znaturforsch.comontosight.ai |

| Ligand Binding Mode | How the 2-aminoethanolate ligand binds. | Bidentate, chelating (κN, κO). | znaturforsch.comontosight.ai |

| Core Structure | Central unit in polynuclear complexes. | Ti₂(μ₂-OR)₂ | znaturforsch.com |

Bridging Motifs and Aggregation Patterns in Solid State

In the solid state, derivatives of this compound exhibit a tendency to form multinuclear species through various bridging motifs. A key example is the compound formed from the reaction of titanium alkoxides with 2-aminoethanol, [Ti(OR)₃(OCH₂CH₂NH₂)]₂ (where R can be an isopropyl or ethyl group). researchgate.netznaturforsch.com X-ray crystallography studies have shown that these compounds exist as centrosymmetric dimers. researchgate.netznaturforsch.com

The core of this dimeric structure is a central Ti₂(µ₂-OR)₂ unit, where two titanium atoms are connected by two bridging alkoxide groups. researchgate.netznaturforsch.com The 2-aminoethanolate ligand acts as a chelating agent, binding to each titanium atom through both its oxygen and nitrogen atoms. The uncharged amino group (NH₂) coordinates to the titanium center in an axial position relative to the plane of the Ti₂(µ₂-OR)₂ ring. researchgate.netznaturforsch.com This chelation provides additional stability to the complex. znaturforsch.com This dimeric aggregation is a common feature for titanium alkoxides, which tend to increase their coordination number through such bridging interactions. znaturforsch.com

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition pathways of this compound. These methods monitor the physical and chemical changes in the material as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Ligand Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For titanium-organic compounds like this compound, TGA provides critical information on thermal stability, decomposition temperatures, and the nature of the final residue.

While a specific TGA curve for the titular compound is not widely published, the decomposition profile can be inferred from related titanium alkoxide and chelate complexes. arxiv.orgnih.gov The thermal decomposition is expected to occur in multiple stages.

Initial Weight Loss: A minor initial weight loss, typically occurring below 150°C, can be attributed to the removal of physically adsorbed solvents or moisture. torontech.com

Ligand Decomposition: The primary decomposition phase involves the breakdown of the 2-aminoethanolate ligand. This process is complex and may involve several overlapping steps. Studies on similar titanium precursors suggest that decomposition proceeds through the cleavage of C-O, C-C, and Ti-O bonds. arxiv.org For the 2-aminoethanolate ligand, this would lead to the liberation of volatile organic fragments.

Final Residue Formation: At higher temperatures, the organic components are completely removed, leading to the formation of a stable, non-volatile residue, which is typically titanium dioxide (TiO₂). nih.govqualitest.ae The final mass percentage of the residue can be used to confirm the stoichiometry of the original compound.

Table 2: Expected Decomposition Stages of this compound in TGA

| Temperature Range (Approximate) | Event | Description |

|---|---|---|

| < 150°C | Desolvation | Loss of adsorbed solvent or water molecules. |

| 150°C - 400°C | Ligand Decomposition | Stepwise breakdown of the 2-aminoethanolate ligand, involving cleavage of C-O, C-N, and Ti-O bonds. |

| > 400°C | Residue Formation | Formation of a stable titanium oxide (TiO₂) residue. |

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. researchgate.net This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat.

The DTA curve for this compound would complement the TGA data by revealing the energetic nature of the decomposition steps.

Endothermic Events: Peaks indicating heat absorption are expected for processes such as melting, boiling of any trapped solvent, and the initial breaking of bonds during ligand dissociation. The transformation of the material from a solid to a molten state before decomposition would appear as a sharp endothermic peak. qualitest.ae

Exothermic Events: Peaks showing heat release typically correspond to oxidative decomposition of the organic ligands, especially when the analysis is performed in an air or oxygen atmosphere. nih.gov The crystallization of the resulting titanium dioxide from an amorphous state into a crystalline phase, such as anatase or rutile, is also a significant exothermic process that would be observed at higher temperatures. nih.govqualitest.ae

Table 3: Predicted Thermal Events for this compound in DTA

| Thermal Event | Type | Probable Cause |

|---|---|---|

| Melting | Endothermic | Phase transition from solid to liquid. |

| Ligand Dissociation | Endothermic | Initial breaking of coordinate bonds. |

| Oxidative Decomposition | Exothermic | Reaction of organic fragments with the atmosphere (if not inert). |

| Crystallization of TiO₂ | Exothermic | Transition from amorphous to crystalline titania (e.g., anatase). |

Coordination Chemistry and Ligand Design Principles

Chelation of 2-Aminoethanolate Ligand to the Titanium(IV) Center

The interaction between the 2-aminoethanolate ligand and the titanium(IV) ion is a prime example of chelation, a process where a single ligand binds to a central metal atom at two or more points. This multi-point attachment forms a stable ring-like structure, significantly influencing the properties of the resulting complex.

The 2-aminoethanolate ligand coordinates to the titanium(IV) center in a bidentate fashion, utilizing both its nitrogen and oxygen atoms. This is denoted by the kappa (κ) notation, specifically as κN and κO, indicating that both the nitrogen and oxygen atoms are involved in binding. Structural studies of compounds such as [Ti(OR)3(OCH2CH2NH2)]2 have confirmed this chelating behavior. znaturforsch.com In these dimeric structures, the 2-aminoethanolate ligand's uncharged amino group (NH2) and the deprotonated oxygen atom bind to the titanium center, forming a stable five-membered ring. znaturforsch.com This chelation is a crucial factor in stabilizing the titanium(IV) complex.

The stability and reactivity of titanium(IV) aminoalkoxide complexes are profoundly influenced by the steric and electronic properties of the ligands. chinesechemsoc.org Steric hindrance, which relates to the spatial arrangement of atoms and the repulsion between electron clouds, can dictate the accessibility of the metal center. youtube.com For instance, bulky substituents on the amino alcohol ligand can shield the titanium center, affecting its reactivity. acs.orgnih.gov

Electronic properties, such as the ability of a ligand to donate or withdraw electron density, also play a critical role. chemijournal.com The amino and alkoxide groups of the 2-aminoethanolate ligand are electron-donating, which influences the electrophilicity of the titanium center. researchgate.net This, in turn, affects the complex's interaction with other molecules and its catalytic activity. The balance between these steric and electronic factors is key to designing titanium complexes with desired stability and reactivity profiles. researchgate.netacs.orgnih.govescholarship.org

The coordination number—the number of atoms directly bonded to the central metal—and the resulting geometry are largely controlled by the nature of the ligands. solubilityofthings.com In the case of titanium(IV) complexes with 2-aminoethanolate and related ligands, the coordination number is often five or six. researchgate.net For example, in the dimeric complex [Ti(OR)3(OCH2CH2NH2)]2, each titanium atom is five-coordinate. znaturforsch.com

Design of Chiral Amino Alcohol Ligands for Asymmetric Titanium Complexes

The principles of coordination chemistry extend to the design of chiral ligands, which can induce asymmetry in the resulting metal complexes. This is particularly important in the field of asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.

The synthesis of chiral amino alcohol proligands is a critical first step in creating chiral titanium complexes. alfa-chemistry.com These proligands are organic molecules that contain one or more chiral centers and are designed to react with a titanium source to form the final complex. nih.gov A variety of synthetic methods are employed to create these ligands with specific steric and electronic properties. researchgate.net For example, new chiral enantiopure dialkanolamines can be synthesized by the ring-opening of epoxides with amines or other amino alcohols. rsc.org These modular synthetic approaches allow for the fine-tuning of the ligand structure to achieve desired catalytic performance. researchgate.netnih.gov

The presence of chiral centers in the amino alcohol ligand has a direct impact on the stereochemistry of the resulting titanium complex. researchgate.net This chirality is transferred from the ligand to the metal's coordination sphere, creating a chiral environment that can influence the outcome of chemical reactions. umich.edu In asymmetric catalysis, this chiral environment can lead to high enantioselectivity, where one enantiomer of the product is formed preferentially. nih.govrsc.orgresearchgate.netresearchgate.net The specific arrangement of substituents on the chiral ligand dictates the three-dimensional structure of the active catalytic site, thereby controlling the approach of reactants and favoring the formation of one stereoisomer over the other. umich.edu

Heteroleptic and Mixed-Ligand Titanium(IV) Aminoalkoxide Systems

The introduction of a 2-aminoethanolate ligand into the coordination sphere of a titanium(IV) center that already contains other ligands, or the subsequent reaction of a titanium(IV) 2-aminoethanolate complex with other ligand precursors, gives rise to heteroleptic or mixed-ligand systems. These systems are of significant interest as the combination of different ligands on the same metal center can fine-tune the electronic and steric properties of the resulting complex, influencing its reactivity, stability, and potential applications.

The synthesis of heteroleptic titanium(IV) complexes containing the 2-aminoethanolate ligand alongside other alkoxide or chelating ligands has been extensively explored. A common synthetic strategy involves the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide or ethoxide, with one equivalent of 2-aminoethanol. This alcoholysis reaction typically results in the substitution of one alkoxide group with the 2-aminoethanolate ligand.

Research has shown that the reaction of Ti(OR)₄ (where R = Et, iPr) with one equivalent of 2-aminoethanol yields dimeric complexes with the general formula [Ti(OR)₃(OCH₂CH₂NH₂)]₂. znaturforsch.com In these structures, the two titanium centers are bridged by two of the original alkoxide ligands (µ-OR), and each titanium atom is chelated by a 2-aminoethanolate ligand. This chelation, involving both the oxygen and nitrogen atoms of the aminoalkoxide, results in a five-membered ring, which imparts additional stability to the complex. The coordination geometry around each titanium atom is typically a distorted octahedron. znaturforsch.comepa.gov The formation of such dimers is a common feature in the chemistry of titanium alkoxides, which tend to increase their coordination number through aggregation. znaturforsch.com

The incorporation of other chelating ligands, such as β-diketonates, alongside aminoalkoxides has also been investigated. For instance, β-ketoaminato titanium(IV) chelates can be synthesized from the reaction of titanium(IV) precursors with ligands derived from the condensation of β-dicarbonyl compounds (like acetylacetone (B45752) or benzoylacetone) and 2-aminoethanol. researchgate.net In these complexes, the resulting Schiff base ligand coordinates to the titanium center in a bidentate or tridentate fashion, creating a stable chelate structure. These mixed-ligand systems can exhibit interesting chemical properties, such as undergoing electrophilic substitution reactions on the chelate ring. researchgate.net

The synthesis of more complex heteroleptic systems, [Ti(OR)₄₋ₙ(L)ₙ] (where L is a chelating aminoalkoxide), can be achieved by reacting [Ti(OR)₄] with varying stoichiometric amounts of the aminoalkohol. nih.gov However, the substitution of multiple alkoxide groups with bulky chelating aminoalkoxides can be sterically hindered, making the synthesis of homogeneous products with n > 2 challenging. nih.gov

Table 1: Examples of Heteroleptic Titanium(IV) Complexes with 2-Aminoethanolate and Other Ligands

| Complex Formula | Other Ligands | Structural Features | Reference(s) |

| [Ti(OiPr)₃(OCH₂CH₂NH₂)]₂ | Isopropoxide | Centrosymmetric dimer with a central Ti₂(µ₂-OiPr)₂ unit; chelating 2-aminoethanolate. | znaturforsch.com |

| [Ti(OEt)₃(OCH₂CH₂NH₂)]₂ | Ethoxide | Isostructural with the isopropoxy derivative; dimeric with bridging ethoxide groups. | znaturforsch.com |

| Ti(IV) β-ketoaminato chelates | Ligands from β-dicarbonyls and 2-aminoethanol | Octahedral geometry with the chelating ligand. | researchgate.net |

| [Ti(OEt)₃(bdmap)]₂ | Ethoxide, bdmap¹ | µ-OEt bridged dimer. | nih.gov |

| [Ti(O)(OPrⁱ)(OCH₂CH₂NMe₂)]₄ | Isopropoxide, Oxo, N,N-dimethylethanolamine | Tetrameric oxo-alkoxide. | nih.gov |

| ¹bdmap = 1,3-bis(dimethylamino)propan-2-olate |

In solution, heteroleptic titanium(IV) aminoalkoxide complexes often exhibit dynamic behavior, participating in ligand exchange and redistribution equilibria. rsc.orgresearchgate.net These processes involve the scrambling of ligands between different metal centers, leading to a mixture of species in solution. The position of these equilibria is influenced by factors such as the nature of the ligands, the solvent, temperature, and the concentration of the species.

For dimeric complexes like [Ti(OR)₃(OCH₂CH₂NH₂)]₂, NMR spectroscopic studies have provided insights into their solution behavior. Even at low temperatures, the NMR spectra can be more complex than what would be expected from the solid-state structure alone, suggesting the presence of multiple species in equilibrium. znaturforsch.com For example, a cis-trans equilibrium has been proposed, where the neutral donor atoms (the amino groups of the 2-aminoethanolate ligands) can be positioned either cis or trans relative to the central Ti₂(µ₂-OR)₂ ring. znaturforsch.com

Ligand exchange can occur between different types of ligands on the titanium center. For example, in a solution containing a mixed-ligand complex with both alkoxide and aminoalkoxide groups, redistribution can lead to the formation of homoleptic species (containing only one type of ligand) and other heteroleptic species with different ligand ratios. This can be represented by a general equilibrium:

2 Ti(L¹)(L²) ⇌ Ti(L¹)² + Ti(L²)²

The lability of titanium(IV) complexes, a consequence of the d⁰ electronic configuration and the lack of crystal field stabilization energy, facilitates these exchange reactions. mdpi.com However, the high oxidation state of Ti(IV) and the chelate effect of ligands like 2-aminoethanolate can decrease this lability to some extent. mdpi.com

The study of dialkoxybis(β-diketonato)titanium(IV) complexes has shown that they undergo rapid ligand-exchange reactions that scramble both the monodentate alkoxide and the bidentate β-diketonate ligands. marquette.edu This indicates that even chelating ligands can participate in these dynamic processes. The mechanisms for such rearrangements can be intramolecular, involving a twist mechanism, or intermolecular, involving the complete dissociation and re-association of ligands. marquette.edu

In some cases, ligand exchange can be observed when reacting a titanium aminoalkoxide complex with other metal salts. For instance, the reaction of [Ti(NMe₂)₂(L)₂] with [Zn(OAc)₂·2H₂O] not only leads to hydrolysis but also affords the ligand exchange product [Zn(OAc)(L)], where L is a chelating aminoalkoxide. epa.govnih.gov This demonstrates the potential for the aminoalkoxide ligand to transfer from the titanium center to another metal.

The presence of these equilibria is a crucial consideration in the application of these complexes, for example, in sol-gel processes, as the distribution of species in the precursor solution can significantly impact the properties of the final material. rsc.orgresearchgate.net

Hydrolysis and Condensation Behavior of Titanium(4+) 2-Aminoethanolate Precursors

The sol-gel process, a versatile method for producing solid materials from small molecules, involves the conversion of monomers into a colloidal solution (sol) and then into an integrated network (gel). wikipedia.org For titanium alkoxides, this process is notoriously rapid and difficult to control. The introduction of 2-aminoethanolate as a modifying ligand significantly alters the reaction kinetics.

Mechanisms of Metal Alkoxide Hydrolysis and Polycondensation in the Presence of Amino Alcohols

The fundamental reactions in a sol-gel process are hydrolysis and polycondensation. researchgate.net For a typical titanium alkoxide, Ti(OR)₄, hydrolysis proceeds by the nucleophilic attack of water on the titanium atom, leading to the replacement of alkoxy groups (OR) with hydroxyl groups (OH). This is followed by condensation reactions, either through water condensation (Ti-OH + HO-Ti → Ti-O-Ti + H₂O) or alcohol condensation (Ti-OR + HO-Ti → Ti-O-Ti + R-OH), which form the titanoxane (Ti-O-Ti) backbone of the resulting material.

The presence of amino alcohols like 2-aminoethanol introduces a chelating ligand into the system. znaturforsch.com The 2-aminoethanolate ligand coordinates to the titanium center through both its oxygen and nitrogen atoms, forming a stable five-membered ring. This chelation has a profound effect on the subsequent hydrolysis and condensation reactions. The amino group acts as a Lewis base, and the bifunctional nature of the ligand allows it to block coordination sites on the titanium atom, thereby reducing its reactivity. znaturforsch.comresearchgate.net This modification slows down the rates of hydrolysis and polycondensation, allowing for better control over the formation of the resulting material. researchgate.net

Role of 2-Aminoethanolate as a Reactivity Modifier in Sol-Gel Processes

The primary role of 2-aminoethanolate in sol-gel processes is to act as a reactivity modifier. Unmodified titanium alkoxides react very quickly with water, often leading to the immediate precipitation of titanium dioxide. znaturforsch.com By substituting one or more of the alkoxide groups with 2-aminoethanolate, the precursor's reactivity is significantly tempered. znaturforsch.comresearchgate.net This is because the chelating ligand is less susceptible to hydrolysis than the original alkoxide groups.

The reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, with 2-aminoethanol results in the formation of a dimeric complex, [Ti(OR)₃(OCH₂CH₂NH₂)]₂, where the 2-aminoethanolate ligand is chelated to the titanium atom. znaturforsch.com This structure is more stable and less prone to rapid, uncontrolled hydrolysis. The modification of the titanium precursor with 2-aminoethanolate allows for the formation of stable sols and gels, which is crucial for producing homogeneous materials with desired properties like uniform porosity. researchgate.net

Impact on Gelation Kinetics and Network Formation

The modification of titanium alkoxides with 2-aminoethanolate directly influences the gelation kinetics and the structure of the resulting network. The reduced reactivity of the modified precursor leads to a longer gelation time. researchgate.net This extended timeframe allows for more ordered growth of the inorganic network, preventing the rapid and chaotic precipitation that occurs with unmodified alkoxides.

The presence of the 2-aminoethanolate ligand also affects the morphology of the final material. The controlled hydrolysis and condensation reactions facilitate the formation of a more uniform and potentially mesoporous network structure. researchgate.net The slower kinetics allow for the growth of smaller, more uniform particles, which can then assemble into a well-defined gel network.

Thermal Decomposition Pathways and Inorganic Product Formation

The thermal treatment, or pyrolysis, of the this compound precursor is a critical step in the formation of the final inorganic material, typically titanium dioxide (TiO₂). The decomposition process involves the removal of the organic ligands and the crystallization of the inorganic phase.

Ligand Elimination Mechanisms During Thermolysis

The thermal decomposition of metal-organic precursors can proceed through various mechanisms. For titanium alkoxides, it is often assumed that β-hydride elimination is a key pathway for ligand removal. arxiv.org This process involves the transfer of a hydrogen atom from the β-carbon of the alkoxy group to the metal center, leading to the formation of an alkene and a metal-hydride species, which then reductively eliminates to form the metal oxide.

However, recent studies on the thermal decomposition of titanium(IV) isopropoxide have shown that C-O bond dissociation can be a more dominant initial ligand separation event at elevated temperatures, challenging the long-held assumption of β-hydride elimination as the sole mechanism. arxiv.orgarxiv.org In the case of this compound, the decomposition would involve the breaking of both Ti-O and Ti-N bonds, as well as the fragmentation of the 2-aminoethanolate ligand itself. The presence of the amino group introduces alternative decomposition pathways.

Formation of Titanium Dioxide (TiO₂) and Other Inorganic Phases

The ultimate inorganic product of the thermal decomposition of this compound in an oxygen-containing atmosphere is titanium dioxide (TiO₂). The characteristics of the resulting TiO₂, such as its crystalline phase (anatase, rutile, or brookite) and particle size, are heavily influenced by the conditions of the pyrolysis, including temperature, heating rate, and atmosphere. csic.esbham.ac.uk

The controlled nature of the sol-gel process using the modified precursor can lead to the formation of nanocrystalline TiO₂ with specific properties. For instance, the slower, more controlled decomposition can favor the formation of the anatase phase, which is often desired for applications in photocatalysis and photovoltaics. journal-spqeo.org.uachalcogen.ro The decomposition of the organic components can also create a carbonaceous matrix that can influence the nucleation and growth of the TiO₂ nanoparticles. csic.es The final step often involves calcination at higher temperatures to remove any residual organic matter and to promote the crystallization of the desired TiO₂ phase. chalcogen.rouctm.edu

Influence of Decomposition Conditions (Temperature, Atmosphere) on Product Morphology and Crystallinity

The thermal decomposition of titanium alkoxides is a critical process in the synthesis of TiO2 materials, where the conditions of the decomposition significantly dictate the characteristics of the final product. The temperature and the surrounding atmosphere are key variables that control the morphology (the form and structure) and crystallinity (the degree of structural order) of the resulting titanium-based materials.

The decomposition of titanium aminoalkoxide precursors often proceeds through the loss of organic ligands to form titanium oxide. For instance, the precursor [Ti(OEt)3(bdmap)]2 has been used to generate amorphous TiO2 films on glass at 440°C via Aerosol-Assisted Chemical Vapour Deposition (AACVD). epa.gov Heating the same precursor in a sealed container at a higher temperature of 700°C resulted in the formation of TiO2@C core-shell nanoparticles, approximately 350 nm in diameter with a carbon coating of about 75 nm. epa.gov This demonstrates a clear influence of both temperature and reaction environment on the final product's structure.

In general, for titanium alkoxide precursors, lower decomposition temperatures tend to yield amorphous materials, which lack long-range crystalline order. researchgate.net As the temperature is increased, sufficient energy is provided for the atoms to arrange into a more ordered, crystalline structure. The atmosphere in which the decomposition occurs also plays a pivotal role. Sintering in a vacuum or inert atmosphere can prevent the oxidation of titanium and the formation of undesired byproducts, which can affect the purity and properties of the final material. uni-hannover.de For example, a higher vacuum during the sintering of titanium-bonded diamond grinding layers reduces the oxidation of titanium particles, leading to improved mechanical properties. uni-hannover.de

The table below summarizes findings for related titanium precursors, illustrating the general principles of how decomposition conditions affect the final product.

| Precursor/System | Decomposition Temperature | Atmosphere | Resulting Product Morphology and Crystallinity |

| Titanium(IV) isopropoxide (TTIP) vapor | < 400°C | Not specified | Amorphous TiO2 particles researchgate.net |

| [Ti(OEt)3(bdmap)]2 | 440°C | AACVD | Amorphous TiO2 films epa.gov |

| [Ti(OEt)3(bdmap)]2 | 700°C | Sealed container | TiO2@C core-shell nanoparticles (crystalline core) epa.gov |

| Titanium-diamond | 900°C | High vacuum | Reduced oxidation, leading to higher bond stress uni-hannover.de |

| PVP/zirconia composite nanofibers (related metal oxide) | 600°C for 5h | Not specified | Tetragonal zirconia nanofibers (~190 nm diameter) researchgate.net |

Transesterification and Alcoholysis Reactions with other Alcohols

Transesterification, or alcoholysis, is a fundamental reaction for titanium alkoxides. It involves the exchange of an alkoxide ligand with another alcohol. This reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol, often through distillation. This process is a common method for synthesizing new titanium alkoxides from commercially available precursors like titanium(IV) isopropoxide or ethoxide. researchgate.net

The general equation for the transesterification of a titanium alkoxide is: Ti(OR)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 ROH

The reactivity in transesterification can be influenced by the steric bulk of the alcohols and the stability of the resulting complex. The reaction of titanium(IV) alkoxides with amino-alcohols like N-methyldiethanolamine can lead to the formation of stable, monomeric complexes. researchgate.net

The following table provides examples of transesterification and alcoholysis reactions with various titanium alkoxides, illustrating the versatility of this reaction for creating new titanium complexes.

| Titanium Precursor | Reactant Alcohol | Catalyst/Conditions | Product(s) |

| Titanium(IV) isopropoxide | Triethanolamine (B1662121) | Benzene, equimolar reaction | [(i-PrO)Ti{(OCH₂CH₂)₃N}] and isopropanol (B130326) researchgate.net |

| Titanium(IV) ethoxide | HOCH(CH₂NMe₂)₂ (Hbdmap) | Not specified | [Ti(OEt)₃(bdmap)]₂ and ethanol (B145695) epa.gov |

| Titanium(IV) n-butoxide | Ethyl acetoacetate | Not specified | Ti((OBu)n)₂(Eaa)₂ and butanol ontosight.ai |

| Titanium(IV) isopropoxide | Alkyl lactate (B86563) | Alcohol exchange | [{Ti(OPrⁱ)₃(OLact)}₂] and [Ti(OPrⁱ)₂(OLact)₂] [N/A] |

It is important to note that the presence of the amino group in this compound could influence its reactivity in transesterification compared to simple titanium alkoxides, potentially through intramolecular coordination, which could affect the stability of the precursor and the reaction pathway.

Conclusion

Application Oriented Precursor Chemistry and Materials Science

Sol-Gel Processing for Titanium Dioxide Materials

The sol-gel process is a versatile and widely used method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. In the context of TiO2 synthesis, titanium alkoxides are common precursors. However, their high reactivity often leads to uncontrolled precipitation. The use of modifying agents, such as 2-aminoethanol, to form precursors like Titanium(4+) 2-aminoethanolate, is a key strategy to moderate this reactivity and achieve greater control over the final material's properties.

Utilization of this compound as a Controlled Sol-Gel Precursor

The stability of the precursor solution is a critical factor for achieving reproducible and high-quality TiO2 materials. The use of aminoalcohols like monoethanolamine as stabilizing agents for titanium alkoxide solutions has been shown to be highly effective. researchgate.net These agents prevent the premature formation of precipitates, enabling the preparation of homogeneous coatings and nanoparticles. nih.govresearchgate.net

Synthesis of Nanocrystalline TiO2 Materials

The controlled hydrolysis and condensation of this compound in a sol-gel process is a powerful method for the synthesis of nanocrystalline TiO2. By carefully managing reaction parameters such as pH, temperature, and the molar ratio of water to the precursor, it is possible to control the nucleation and growth of TiO2 particles, resulting in materials with specific crystallite sizes. mdpi.comucf.edu The use of a well-defined precursor like this compound contributes to the formation of nanoparticles with a narrow size distribution. researchgate.netresearchgate.netsemanticscholar.org

The synthesis process typically involves the slow addition of water to a solution of the precursor in an alcohol. The subsequent heat treatment (calcination) of the resulting gel is a critical step in crystallizing the amorphous TiO2 into the desired phase, most commonly anatase or rutile. ucf.eduiaea.org

| Precursor System | Synthesis Method | Key Parameters | Resulting Material | Average Crystallite Size |

| Titanium alkoxide / Monoethanolamine | Sol-Gel | pH, H2O:Ti ratio, Calcination Temp. | Nanocrystalline TiO2 | 10-30 nm |

| Titanium isopropoxide / Acetic Acid | Sol-Gel | Solvent, Calcination Temp. | Nanocrystalline TiO2 | ~18 nm mdpi.com |

| Tetrabutyl titanate / Acetylacetone (B45752) | Sol-Gel | Aging time, Calcination at 500 °C | Anatase TiO2 | 18–20 nm nih.gov |

Fabrication of TiO2 Thin Films by Deposition Methods (e.g., Dip-coating, Atomization)

Stable sols prepared from this compound are well-suited for the fabrication of TiO2 thin films using various deposition techniques. Dip-coating is a common method where a substrate is withdrawn from the sol at a constant speed, leaving behind a thin liquid film that is subsequently converted to a solid film through evaporation and further heat treatment. researchgate.netscielo.brsemanticscholar.org The controlled reactivity of the precursor ensures the formation of a uniform and crack-free coating. researchgate.net

Atomization, another deposition technique, involves spraying the precursor sol onto a heated substrate. This method allows for rapid and large-area deposition of TiO2 films. The properties of the resulting film, such as thickness and morphology, can be controlled by adjusting the spray parameters and the composition of the sol.

The choice of solvent in the precursor solution also plays a significant role in the properties of the resulting films. Different alcohol solvents, for instance, can influence the morphology, crystallinity, and energy band gap of the TiO2 films. rsc.org

Role in Modulating Film Morphology and Crystallinity

The chemical structure of the precursor, in this case, this compound, plays a pivotal role in determining the morphology and crystalline phase of the resulting TiO2 films. elsevierpure.commanchester.ac.uk The presence of the 2-aminoethanolate ligand can influence the arrangement of titanium-oxygen polyhedra during the gelation and subsequent crystallization processes. This, in turn, affects the final microstructure of the film, including its porosity and surface roughness. nih.gov

Furthermore, the precursor can influence the transformation of amorphous TiO2 to its crystalline phases, namely anatase and rutile. The conditions of the sol-gel process and the subsequent annealing temperatures determine the final crystalline composition of the film. mdpi.com For instance, the use of certain chelating agents in the precursor solution can affect the temperature at which the anatase-to-rutile phase transformation occurs. elsevierpure.com Control over the crystalline phase is critical as the properties of TiO2, such as its photocatalytic activity, are highly dependent on its crystal structure.

| Precursor Modifier | Deposition Method | Annealing Temperature (°C) | Resulting Crystalline Phase | Reference |

| Acetylacetone | Dip-coating | 500 | Anatase | nih.gov |

| Triethanolamine (B1662121) | Dip-coating | 500 | Anatase and Rutile | nih.gov |

| Diethanolamine | Spin-coating | 600 | Anatase and Rutile | researchgate.net |

Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials. The process is often used in the semiconductor industry to produce thin films. In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Design of Volatile Aminoalkoxide Precursors for CVD

The design of suitable precursors is a critical aspect of CVD. An ideal precursor should be volatile, thermally stable at the vaporization temperature, and decompose cleanly at the substrate temperature to yield the desired material. semanticscholar.org Titanium alkoxides are common precursors for the CVD of TiO2, but their reactivity and volatility can be challenging to control.

The modification of titanium alkoxides with aminoalcohol ligands, to form compounds like this compound, is a promising strategy for designing improved CVD precursors. rsc.org The aminoalkoxide ligands can increase the thermal stability of the precursor, preventing premature decomposition in the gas phase. researchgate.net Furthermore, the nature of the organic ligands can be tailored to fine-tune the precursor's volatility, allowing for better control over the deposition process. researchgate.net For instance, aerosol-assisted CVD (AACVD) is a technique that can be used with precursors that have lower volatility, expanding the range of suitable compounds. ias.ac.inrsc.org

The thermal properties of these modified precursors, such as their decomposition temperature and vaporization characteristics, are crucial parameters that need to be carefully evaluated to optimize the CVD process for the deposition of high-quality TiO2 films. researchgate.netresearchgate.net

Investigation of Gas-Phase Decomposition Pathways for CVD Applications

The utility of titanium alkoxides and their derivatives, such as titanium aminoalkoxides, as precursors for Chemical Vapor Deposition (CVD) is contingent upon their thermal properties, including volatility and decomposition pathways. Understanding the gas-phase decomposition mechanism is critical for controlling the growth, purity, and properties of the resulting thin films, typically titanium dioxide (TiO₂).

Research into heteroleptic titanium alkoxides, which incorporate amino-alkoxide ligands, has shown that these compounds can offer advantages over standard precursors like titanium isopropoxide ([Ti(OPrⁱ)₄]m). A study on compounds with the general formula [Ti(OPrⁱ)₃(L)], where L represents various amino-alkoxide ligands, demonstrated that these modified precursors exhibit reduced volatility but increased thermal stability. researchgate.net This enhanced stability can be advantageous, providing a wider temperature window for the deposition process and potentially leading to more controlled film growth with negligible carbon contamination. researchgate.net

These mechanisms highlight that the organic ligands are eliminated as volatile, stable molecules, leaving behind a titanium-oxygen network. For aminoalkoxide ligands like 2-aminoethanolate, similar decomposition routes involving the elimination of the organic fragment are expected. The different activation energies for decomposition among various precursors can be leveraged for specialized applications, such as selective area deposition using shadow masks. researchgate.net The thermal behavior of the precursor directly influences the properties of the deposited TiO₂ film, including its growth rate, morphology, and composition. nih.gov

Table 1: Thermal Properties of Selected Titanium Precursors

| Precursor | Formula | Key Thermal Properties | Application Note |

|---|---|---|---|

| Titanium Isopropoxide | [Ti(OPrⁱ)₄]m | Decomposition onset reported around 250°C. arxiv.org A 0.5% mass loss occurs at 93.5°C under specific TGA conditions. nih.gov | Standard precursor for TiO₂ deposition. |

Note: dmamp = 1-dimethylamino-2-methyl-propan-2-oxy

Development of Hybrid Inorganic-Organic Materials Incorporating Titanium Aminoalkoxides

Titanium aminoalkoxides are highly effective precursors for the synthesis of hybrid inorganic-organic materials. These materials synergistically combine the properties of a robust inorganic network (typically titania) with the functionality of organic molecules. The sol-gel process is a predominant method for creating these materials, where the titanium precursor undergoes hydrolysis and condensation reactions. researchgate.net

The chemical modification of titanium alkoxides with aminoalcohols or other organic ligands is a crucial strategy to control these reactions. researchgate.net Ligands like 2-aminoethanolate can chelate the titanium center, reducing its reactivity towards water and thereby slowing down the hydrolysis and condensation rates. This controlled reactivity allows for the formation of stable sols and gels, enabling better manipulation of the material's final structure, morphology, and properties. researchgate.netresearchgate.net

The development of these hybrid materials spans a wide range of applications and compositions:

Functionalized Surfaces: A common approach involves synthesizing a TiO₂ framework from a titanium alkoxide precursor via the sol-gel method, followed by surface functionalization with organic molecules. For instance, TiO₂ microspheres have been carboxylated and subsequently esterified with natural phenols to create hybrid materials with antioxidant properties. acs.org

Integrated Thin Films: Hybrid thin films can be constructed by combining a titanium precursor with an organic molecule during the deposition process. Using molecular layer deposition (MLD), hybrid films have been created by reacting titanium tetra-isopropoxide (TTIP) with organic nucleobases like thymine (B56734) and uracil. nih.gov In these materials, the nucleobases coordinate to the titanium centers through their carbonyl groups. nih.gov

Controlled Release Systems: The inorganic network can serve as a matrix for the controlled release of an organic component. Icephobic coatings have been developed using a titanium alkoxide-based sol-gel system designed to facilitate the slow, diffusion-limited release of glycols to the coating's surface. ncsu.edu The sol-gel network effectively binds and then gradually releases the organic functional molecules. ncsu.edu

The versatility of titanium aminoalkoxides as precursors allows for precise tuning of the final hybrid material's properties, making them valuable in fields ranging from biomaterials to advanced coatings. nih.govrsc.org

Table 2: Examples of Hybrid Materials Synthesized from Titanium Alkoxide Precursors

| Titanium Precursor | Organic Component | Synthesis Method | Resulting Hybrid System/Application | Source(s) |

|---|---|---|---|---|

| Titanium(IV) Isopropoxide | Natural Phenols (e.g., curcumin, quercetin) | Sol-gel synthesis followed by surface carboxylation and esterification | TiO₂-phenol composites with radical scavenging activity | acs.org |

| Titanium(IV) Isopropoxide | Diethanolamine | Sol-gel processing | Precursor solution for sol-gel coating of titania films | researchgate.net |

| Titanium Tetra-isopropoxide (TTIP) | Nucleobases (thymine, uracil, adenine) | Molecular Layer Deposition (MLD) | Organic-inorganic hybrid thin films with potential as bioactive coatings | nih.gov |

Catalytic Applications in Organic Synthesis

Asymmetric Catalysis Mediated by Chiral Titanium Amino Alcoholates

The enantioselective addition of a cyano group to an aldehyde is a crucial transformation for the synthesis of cyanohydrins, which are valuable precursors to α-hydroxy acids and β-amino alcohols. nih.gov Chiral titanium β-amino alcoholate complexes have proven to be highly effective catalysts for this reaction.

In a representative study, a complex formed from a β-amino alcohol and titanium(IV) isopropoxide was used to catalyze the cyanosilylation of a wide range of aldehydes. nih.govorganic-chemistry.org The reactions proceeded efficiently under mild conditions, affording the corresponding cyanohydrin trimethylsilyl ethers in high yields (90-99%) and with excellent enantioselectivities (up to 94% ee). nih.govorganic-chemistry.org The catalyst loading can be as low as 5 mol%. nih.govorganic-chemistry.org A variety of aldehyde substrates, including aromatic, conjugated, heteroaromatic, and aliphatic aldehydes, are well-tolerated. nih.govorganic-chemistry.org

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 5 | 99 | 92 |

| 4-Chlorobenzaldehyde | 5 | 99 | 94 |

| 2-Naphthaldehyde | 5 | 98 | 91 |

| Cinnamaldehyde | 5 | 95 | 90 |

| Furfural | 5 | 90 | 88 |

| Heptanal | 5 | 92 | 85 |

This table presents illustrative data for the enantioselective cyanosilylation of various aldehydes catalyzed by a chiral titanium β-amino alcoholate complex. Data synthesized from multiple sources. nih.govorganic-chemistry.org

The addition of organometallic reagents to aldehydes is a fundamental method for carbon-carbon bond formation and the synthesis of chiral secondary alcohols. nih.gov Titanium complexes of N-sulfonylated amino alcohols have been successfully employed as catalysts for the asymmetric addition of trialkylaluminum reagents to aldehydes. researchgate.net These reactions exhibit high levels of enantioselectivity for a range of substrates.

For instance, the methylation, ethylation, and allylation of aldehydes using the corresponding trialkylaluminum reagents in the presence of a catalytic amount of a titanium(IV)-N-sulfonylated amino alcohol complex can achieve excellent enantioselectivities, in some cases up to 99% ee. researchgate.net The versatility of these catalytic systems allows for the synthesis of a diverse array of chiral secondary alcohols.

| Aldehyde | Organoaluminum Reagent | Catalyst System | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Trimethylaluminum | Ti(IV)-N-sulfonylated amino alcohol | 98 |

| Benzaldehyde | Triethylaluminum | Ti(IV)-N-sulfonylated amino alcohol | 99 |

| Benzaldehyde | Triallylaluminum | Ti(IV)-N-sulfonylated amino alcohol | 97 |

| 4-Methoxybenzaldehyde | Triethylaluminum | Ti(IV)-N-sulfonylated amino alcohol | 99 |

| 1-Naphthaldehyde | Triethylaluminum | Ti(IV)-N-sulfonylated amino alcohol | 98 |

This table showcases representative results for the asymmetric alkylation and allylation of aldehydes using organoaluminum reagents, catalyzed by a chiral titanium N-sulfonylated amino alcoholate complex. Data synthesized from available literature. researchgate.net

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. nih.gov Titanium complexes derived from chiral amino alcohols serve as effective precatalysts for the intramolecular hydroamination of aminoallenes. researchgate.net

The synthesis of these catalysts can be achieved through the protonolysis of titanium dimethylamide starting materials with the corresponding chiral amino alcohol ligand. researchgate.net These complexes catalyze the ring-closing hydroamination of substrates like 6-methylhepta-4,5-dienylamine to exclusively yield 2-(2-methylpropenyl)pyrrolidine with notable enantioselectivities. researchgate.net The nature of the ancillary ligands on the titanium complex has a significant impact on the catalytic activity. researchgate.net

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, utilizing a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate ligand. scripps.edu While not strictly an amino alcoholate, the principles of ligand-to-metal chirality transfer are central to this transformation. More broadly, titanium-catalyzed epoxidations of various olefins have been explored. For instance, the epoxidation of homoallylic α-amino alcohols can be catalyzed by titanium-based systems. semanticscholar.org Furthermore, titanium-salalen complexes have been developed for the highly syn-selective epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov This highlights the ongoing development of chiral titanium catalysts for a wide range of epoxidation reactions. nih.gov

Mechanism of Chiral Induction and Catalyst Design Principles

The mechanism of chiral induction in reactions catalyzed by titanium amino alcoholates generally involves the coordination of the carbonyl group of the aldehyde to the Lewis acidic titanium center. The chiral ligand creates a sterically defined pocket around the metal, which dictates the facial selectivity of the nucleophilic attack on the aldehyde.

In the case of enantioselective cyanosilylation, it is proposed that the chiral titanium complex activates the aldehyde. The steric hindrance provided by the substituents on the amino alcohol ligand directs the approach of the cyanide nucleophile to one of the two enantiotopic faces of the aldehyde carbonyl. organic-chemistry.org The formation of an N-Ti bond is believed to be crucial for the high enantioselectivity observed. organic-chemistry.org

For asymmetric alkylation with organoaluminum reagents, mechanistic studies suggest that the active catalyst is a bimetallic species involving both titanium and aluminum. The chiral ligand on the titanium center controls the stereochemical outcome of the alkyl group transfer to the aldehyde.

Key principles in the design of these chiral catalysts include:

Steric Bulk: Increasing the steric hindrance of the ligand can enhance enantioselectivity by creating a more defined chiral pocket.

Electronic Effects: Modifying the electronic properties of the ligand can influence the Lewis acidity of the titanium center and, consequently, its catalytic activity.

Bite Angle: The geometry of the coordination of the amino alcohol to the titanium center, particularly the bite angle, can significantly impact the stereochemical outcome.

Ligand Rigidity: More rigid ligand backbones often lead to higher enantioselectivities by reducing conformational flexibility.

Chemo- and Regioselectivity in Titanium-Catalyzed Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for bond formation at one position over another. rsc.org In the context of titanium-catalyzed reactions, these selectivities are crucial for the synthesis of complex molecules.

For instance, in the intramolecular hydroamination of aminoallenes catalyzed by titanium complexes, high regioselectivity is observed, leading to the formation of specific heterocyclic ring systems. nih.gov The nature of the titanium precatalyst can influence the regioselectivity of the transformation. nih.gov

In reactions involving substrates with multiple reactive sites, the choice of the titanium catalyst and reaction conditions can be tuned to favor the desired chemo- and regioselective outcome. The Lewis acidic nature of the titanium center plays a key role in differentiating between various functional groups and directing the reaction to the intended site.

Dinuclear Titanium(IV) Complexes as Catalytic Systems

The field of organometallic catalysis has seen a significant evolution with the development of multinuclear metal complexes. Among these, dinuclear titanium(IV) complexes have emerged as a promising class of catalysts. The presence of two proximate metal centers can lead to cooperative effects, resulting in enhanced catalytic activity and selectivity compared to their mononuclear counterparts. This section explores the catalytic applications of dinuclear titanium(IV) complexes, with a specific focus on their cooperative nature and their utility in the addition of E-H bonds to heterocumulenes.

Cooperative Effects of Dinuclear Titanium Centers in Catalysis